molecular formula C8H5FN2S B077450 o-Fluorophenylthiocarbamoyl cyanide CAS No. 14190-40-0

o-Fluorophenylthiocarbamoyl cyanide

Cat. No. B077450
CAS RN: 14190-40-0
M. Wt: 180.2 g/mol
InChI Key: MQFWFFLILFBRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Fluorophenylthiocarbamoyl cyanide is a chemical compound that has gained attention in scientific research for its potential use in studying various biological processes. This compound is a thiocarbamate derivative that has a fluorophenyl group attached to it, and it is commonly referred to as FP-Cy.

Mechanism Of Action

The mechanism of action of o-Fluorophenylthiocarbamoyl cyanide involves its ability to bind to specific amino acid residues in proteins. This binding results in a change in the fluorescence properties of the compound, which can be used to monitor protein-protein interactions and other biological processes.

Biochemical And Physiological Effects

O-Fluorophenylthiocarbamoyl cyanide has been shown to have minimal toxicity and does not interfere with normal cellular processes. This makes it a useful tool for studying various biological processes without affecting the system being studied.

Advantages And Limitations For Lab Experiments

The major advantage of o-Fluorophenylthiocarbamoyl cyanide is its ability to act as a fluorescent probe for studying protein-protein interactions and other biological processes. However, its limitations include its cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several potential future directions for the use of o-Fluorophenylthiocarbamoyl cyanide in scientific research. These include its use in studying the structure and function of membrane proteins, as well as its potential use in drug discovery and development. Additionally, further research could be conducted to optimize the synthesis of this compound and to develop more sensitive detection methods for its fluorescence.

Synthesis Methods

The synthesis of o-Fluorophenylthiocarbamoyl cyanide involves the reaction of o-fluoroaniline with carbon disulfide and sodium hydroxide to form o-fluorophenylthiocarbamate. This intermediate compound is then treated with cyanogen bromide to form the final product, o-Fluorophenylthiocarbamoyl cyanide.

Scientific Research Applications

O-Fluorophenylthiocarbamoyl cyanide has been used in various scientific research studies, particularly in the field of biochemistry. This compound has been used as a fluorescent probe for studying protein-protein interactions, as well as for monitoring enzyme activity and protein folding.

properties

CAS RN

14190-40-0

Product Name

o-Fluorophenylthiocarbamoyl cyanide

Molecular Formula

C8H5FN2S

Molecular Weight

180.2 g/mol

IUPAC Name

1-cyano-N-(2-fluorophenyl)methanethioamide

InChI

InChI=1S/C8H5FN2S/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,(H,11,12)

InChI Key

MQFWFFLILFBRBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)C#N)F

Origin of Product

United States

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